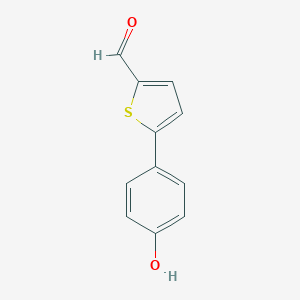

5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde

Vue d'ensemble

Description

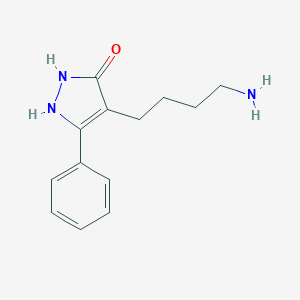

“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C11H8O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . This compound is used as a building block in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” can be represented by the SMILES string [H]C(=O)c1ccc(s1)-c2ccccc2 . The InChI representation is 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis

Thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, are versatile precursors to many drugs . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a solid compound . Its molecular weight is 204.25 g/mol. The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique

Scientific Field

- Covalent Organic Frameworks (COFs): Utilized as a ligand in COFs construction, showing potential in gas separation, catalysis, and sensors .

- Fluorescent Probes Development: Designing probes targeting specific biological molecules or cellular components. Results:

Photodynamic Therapy (PDT)

Scientific Field

- Photosensitizers Development: Leveraging the compound’s properties to create molecules that are activated by light to treat diseases. Results:

Organic Electronics

Scientific Field

- Organic Field-Effect Transistors (OFETs): Incorporation into OFETs for improved electronic properties .

- Organic Light-Emitting Diodes (OLEDs): Used in OLED fabrication for better light emission . Results:

Corrosion Inhibition

Scientific Field

Pharmacological Properties

Scientific Field

Brain Imaging

Scientific Field

- Two-Photon Fluorescent Probes: Utilizing the AIE properties for brain imaging. Results:

Antimicrobial Agents

Scientific Field

- Antibiotic Synthesis: Incorporating thiophene derivatives into antibiotic structures to enhance efficacy against resistant strains . Results:

Anti-Atherosclerotic Agents

Scientific Field

- Drug Development: Synthesizing drugs that target the underlying mechanisms of atherosclerosis . Results:

Antihypertensive Drugs

Scientific Field

- Medicinal Chemistry: Formulating compounds that can act on various pathways to reduce hypertension . Results:

Voltage-Gated Sodium Channel Blockers

Scientific Field

- Anesthetic Formulation: Developing local anesthetics that can block nerve signal transmission . Results:

Synthetic Chemistry Methods

Scientific Field

- Heterocyclization Reactions: Employing reactions like Gewald, Paal–Knorr, and Hinsberg synthesis to create thiophene derivatives . Results:

Light-Driven Applications

Scientific Field

- COFs Development: Engineering thiophene derivatives to form part of COFs while retaining their intrinsic properties . Results:

Sensory Applications

Scientific Field

- Chemical Sensors: Utilizing the compound’s derivatives as active elements in sensors that detect specific chemical or biological substances. Results:

Agrochemical Research

Scientific Field

- Pesticide Formulation: Synthesizing thiophene-based compounds to control agricultural pests. Results:

Solar Energy Materials

Scientific Field

- Organic Photovoltaics (OPVs): Incorporating the compound into OPV cells to enhance light absorption and conversion efficiency. Results:

Nanotechnology

Scientific Field

- Nanoparticle Synthesis: Creating nanoparticles with thiophene derivatives for various applications, including drug delivery and imaging. Results:

Liquid Crystal Technology

Scientific Field

- LCD Development: Formulating liquid crystal materials that exhibit desired optical characteristics. Results:

Catalysis

Scientific Field

- Catalyst Design: Engineering catalysts for specific reactions, including organic transformations and polymerizations. Results:

Propriétés

IUPAC Name |

5-(4-hydroxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJUQMCNJMQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582071 | |

| Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |

CAS RN |

893740-97-1 | |

| Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)